molecular formula C6H8BrN B1279573 1-(2-Bromoethyl)pyrrole CAS No. 78358-86-8

1-(2-Bromoethyl)pyrrole

Cat. No.: B1279573
CAS No.: 78358-86-8
M. Wt: 174.04 g/mol
InChI Key: QBAVHEZVBGASER-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrole is a chemical compound with the molecular formula C6H8BrN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the pyrrole ring.

Preparation Methods

1-(2-Bromoethyl)pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)pyrrole involves its reactivity due to the presence of the bromoethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1-(2-Bromoethyl)pyrrole can be compared with other similar compounds, such as:

    1-(2-Bromoethyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    2-(Bromomethyl)-6-methylpyridine: Contains a bromomethyl group attached to a pyridine ring.

    3-(2-Bromoethyl)indole: Contains a bromoethyl group attached to an indole ring.

These compounds share the presence of a bromoethyl group but differ in their heterocyclic structures, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-(2-bromoethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVHEZVBGASER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470011
Record name 1-(2-bromoethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78358-86-8
Record name 1-(2-bromoethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 1-(2-Bromoethyl)pyrrole in polymer chemistry?

A1: this compound serves as a versatile reagent in polymer synthesis. For instance, it acts as an end-capping agent in the cationic polymerization of isobutylene []. This reaction yields polyisobutylene with a terminal bromide, enabling further functionalization. Additionally, it facilitates the polymerization of 2-ethynylpyridine, producing a polyacetylene derivative with unique optoelectronic properties [].

Q2: How does the structure of this compound influence its reactivity in polymerization reactions?

A2: The reactivity of this compound stems from the presence of both the pyrrole ring and the bromoethyl substituent. In the case of isobutylene polymerization, the electron-rich pyrrole ring can react with the carbocationic chain end []. The length of the alkyl chain connecting the pyrrole and bromide influences the regioselectivity of this reaction, impacting the final polymer structure []. In the polymerization of 2-ethynylpyridine, the bromoethyl group facilitates polymerization through a quaternization reaction with the pyridine nitrogen [].

Q3: Can you provide information on the structural characterization of this compound?

A3: this compound has the molecular formula C6H8BrN and a molecular weight of 174.04 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, one can expect characteristic signals in NMR and IR spectra. For instance, 1H NMR would show peaks corresponding to the aromatic protons of the pyrrole ring and the methylene protons of the bromoethyl group.

Q4: Beyond polymer chemistry, what other synthetic applications utilize this compound?

A4: this compound serves as a crucial building block in synthesizing heterocyclic compounds. It acts as a precursor for preparing (1H)-3,4-dihydro-pyrrolo [2,1-c][1,4]oxazin-1-one derivatives []. These compounds, containing both pyrrole and oxazine rings, are of interest for their potential anti-inflammatory and analgesic properties.

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